2-ethyl-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide
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Overview
Description
2-ethyl-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an ethyl group, a butanamide moiety, and a 4-methylphenyl group attached to the oxadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the 4-Methylphenyl Group: The 4-methylphenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.
Introduction of the Butanamide Moiety: The butanamide group can be introduced through an amidation reaction, where an amine reacts with a carboxylic acid or its derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-ethyl-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-ethyl-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-ethyl-N-methyl-N-(3-methylphenyl)butanamide: Similar structure but with a methyl group instead of the oxadiazole ring.
N-(4-methoxyphenyl)butanamide: Similar structure but with a methoxy group instead of the oxadiazole ring.
Uniqueness
The presence of the oxadiazole ring in 2-ethyl-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide imparts unique chemical and biological properties, such as increased stability and potential biological activity, compared to similar compounds without the oxadiazole ring.
Properties
Molecular Formula |
C21H23N3O2 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
2-ethyl-N-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]butanamide |
InChI |
InChI=1S/C21H23N3O2/c1-4-15(5-2)20(25)22-18-12-10-17(11-13-18)21-23-19(24-26-21)16-8-6-14(3)7-9-16/h6-13,15H,4-5H2,1-3H3,(H,22,25) |
InChI Key |
XTPZLGYDETUBEG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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